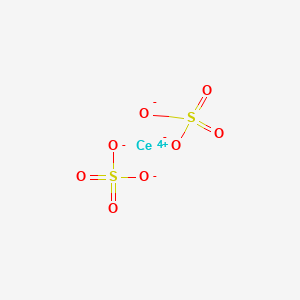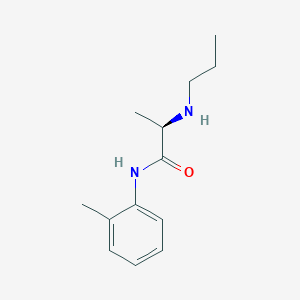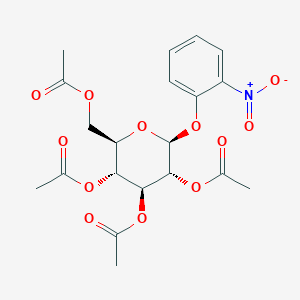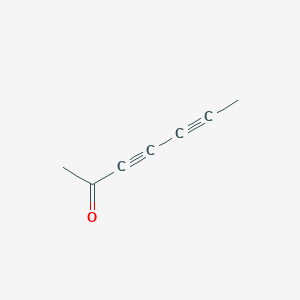
3,5-Heptadiyn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Heptadiyn-2-one is a chemical compound with the chemical formula C7H4O. It is a yellowish liquid that is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,5-Heptadiyn-2-one is not fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to inhibit the growth of cancer cells in vitro.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,5-Heptadiyn-2-one have been studied extensively. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,5-Heptadiyn-2-one in lab experiments is its potential for use in the development of new drugs. It is also a useful tool in chemical biology research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,5-Heptadiyn-2-one. One possible direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 3,5-Heptadiyn-2-one can be achieved through various methods. One of the most common methods is the reaction of propargyl alcohol with acetic anhydride in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction of propargyl bromide with sodium acetylide in liquid ammonia.
Applications De Recherche Scientifique
3,5-Heptadiyn-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of various organic compounds. It has also been studied for its potential use in the development of new drugs and as a tool in chemical biology research.
Propriétés
Numéro CAS |
13879-71-5 |
|---|---|
Nom du produit |
3,5-Heptadiyn-2-one |
Formule moléculaire |
C7H6O |
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
hepta-3,5-diyn-2-one |
InChI |
InChI=1S/C7H6O/c1-3-4-5-6-7(2)8/h1-2H3 |
Clé InChI |
WAXKZOQSCPDRLB-UHFFFAOYSA-N |
SMILES |
CC#CC#CC(=O)C |
SMILES canonique |
CC#CC#CC(=O)C |
Synonymes |
3,5-Heptadiyn-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



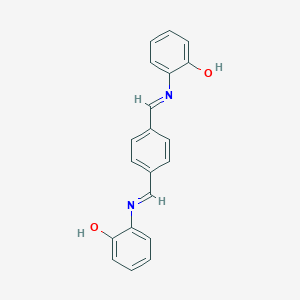
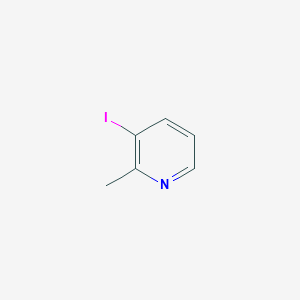
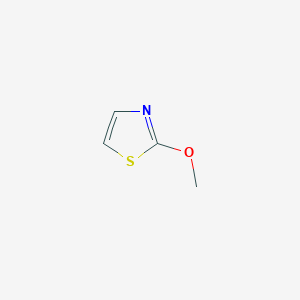
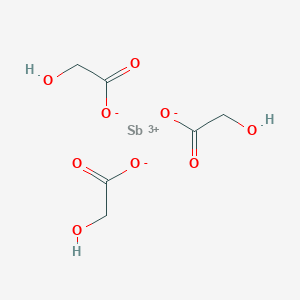
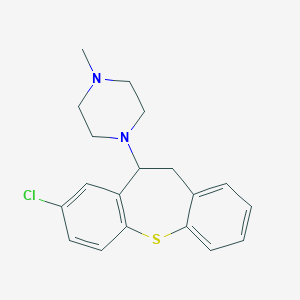
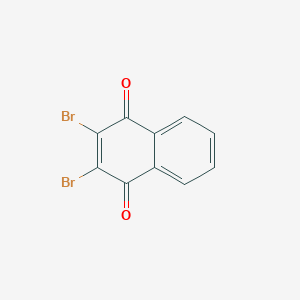
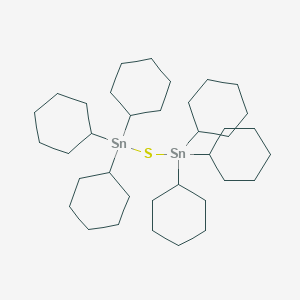
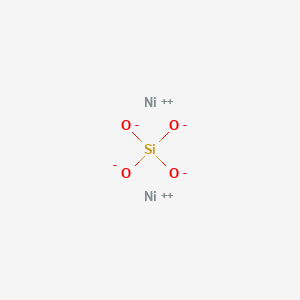


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)
